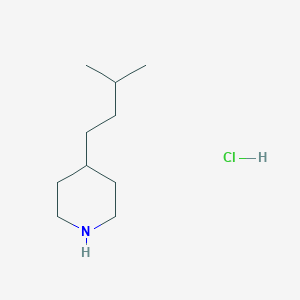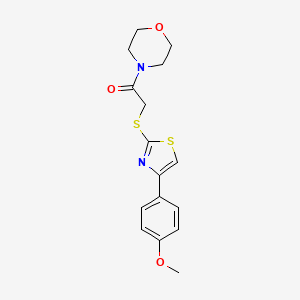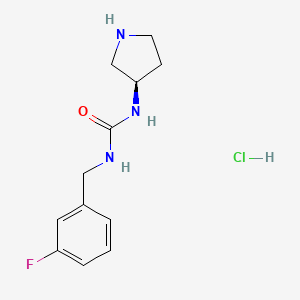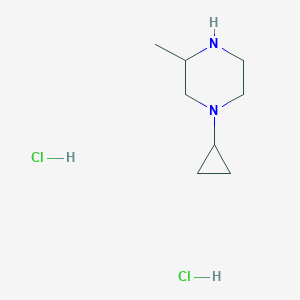![molecular formula C21H26N2O3S2 B2429781 N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE CAS No. 1116017-35-6](/img/structure/B2429781.png)
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a cyclohexene ring, a thiophene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclohexene ring, the thiophene ring, and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 1-Cyclohexenylboronic acid
- (2-cyclohex-1-en-1-ylethyl)ethylamine
Uniqueness
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYL4-METHYLBENZENESULFONAMIDO)THIOPHENE-2-CARBOXAMIDE stands out due to its combination of a cyclohexene ring, a thiophene ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2/c1-16-8-10-18(11-9-16)28(25,26)23(2)19-13-15-27-20(19)21(24)22-14-12-17-6-4-3-5-7-17/h6,8-11,13,15H,3-5,7,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWGAPHNDVKKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2429698.png)
![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2429702.png)
![5-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429703.png)

![4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2429708.png)
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)

![N'-[3-(morpholin-4-yl)propyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B2429717.png)


